N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
Description
N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a 4-ethoxyphenyl group via a carboxamide bond. The molecular formula is C₁₁H₁₁N₃O₂S₂, with a molecular weight of 281.35 g/mol.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-9-5-3-8(4-6-9)12-11(15)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15) |
InChI Key |
RBXVBKZXLLXQOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyaniline with thiosemicarbazide in the presence of a suitable oxidizing agent to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of 1,2,3-thiadiazole, including N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain thiadiazole derivatives showed significant inhibition of human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 0.74 to 10.0 µg/mL .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| This compound | HCT116 | 3.29 |
| Thiadiazole Derivative A | H460 | 10.0 |
| Thiadiazole Derivative B | MCF-7 | 1.78 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells without affecting normal cells. Studies have shown that these compounds can interact with tubulin and inhibit its polymerization, a critical process for cancer cell division .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. The compound demonstrates potential as an antibacterial and antifungal agent. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for drug development in treating infections .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| Thiadiazole Derivative C | S. aureus | 20 µg/mL |
Agricultural Applications
In agriculture, thiadiazole derivatives are being explored for their insecticidal and fungicidal properties. The incorporation of the thiadiazole moiety into agrochemicals has shown to enhance their efficacy against pests and diseases in crops .
Case Study: Efficacy Against Tobacco Mosaic Virus (TMV)
A study demonstrated that certain thiadiazole derivatives exhibited potent curative effects against TMV in tobacco plants. The derivative containing the thiadiazole structure displayed a curative rate of 54.1%, significantly outperforming standard treatments .
Industrial Applications
Beyond medicinal and agricultural uses, this compound is utilized in the development of new materials including polymers and coatings due to its stability and reactivity. Its unique chemical structure allows for modifications that can tailor material properties for specific industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiadiazole carboxamides are highly dependent on the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Impact: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to electron-deficient substituents like 5-nitrothiazol-2-yl (compound 1) . This may improve bioavailability but could reduce solubility in aqueous environments.
Heterocycle Variations :
- Replacement of the thiadiazole core with a 1,2,3-triazole (as in ) alters electronic properties and hydrogen-bonding capacity, which may affect target selectivity .
The absence of a nitro group in the target compound suggests divergent activity profiles .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : At 281.35 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).
Biological Activity
N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities supported by research findings and case studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of the thiadiazole moiety is often linked to enhanced biological efficacy due to its structural properties that facilitate interaction with biological targets .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. A study evaluating various thiadiazole derivatives showed that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cells .
Case Study: Cytotoxicity Evaluation
In vitro studies using the MTT assay have been conducted to assess the cytotoxicity of this compound against different cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer potential.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HepG2 | 10.79 | Doxorubicin | 12.5 |
| MCF7 | 15.0 | Doxorubicin | 10.0 |
| A549 | 9.5 | Doxorubicin | 11.0 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy
The compound was tested against several microbial strains using the agar diffusion method and minimum inhibitory concentration (MIC) assays:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results indicate that this compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory and antioxidant activities. The presence of substituents on the thiadiazole ring significantly influences these activities.
Summary of Biological Activities
- Anticancer : Effective against multiple cancer cell lines with low IC50 values.
- Antimicrobial : Broad-spectrum activity against bacteria and fungi.
- Anti-inflammatory : Potentially reduces inflammation markers in vitro.
- Antioxidant : Scavenges free radicals effectively in biochemical assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions. For example, thiadiazole-carboxamide derivatives are synthesized via cyclization of intermediates in acetonitrile under reflux (1–3 min), followed by purification using column chromatography . Key steps include:
- Intermediate formation : Condensation of substituted anilines with isocyanides or thioureas.
- Cyclization : Use of iodine and triethylamine in DMF to form the thiadiazole core .
- Yield optimization : Adjusting solvent polarity (e.g., ethanol, THF) and catalyst loading (e.g., Pd/C for nitro reduction) .
- Data Table :
| Step | Reagents/Conditions | Yield | Characterization (NMR, IR) | Source |
|---|---|---|---|---|
| Cyclization | I₂, Et₃N, DMF, reflux | 60–70% | ¹H/¹³C NMR, IR | |
| Deprotection | HCl/MeOH, 12 h | 45–98% | ¹H NMR, LC-MS |
Q. How should researchers characterize this compound spectroscopically?
- Methodology : Use ¹H and ¹³C NMR to confirm the thiadiazole ring and ethoxyphenyl substituents. For example:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
- Challenge : Low aqueous solubility due to aromatic and thiadiazole moieties .
- Solutions :
- Use co-solvents (e.g., DMSO, ethanol) for in vitro assays .
- Synthesize PEGylated derivatives or salt forms (e.g., sodium carboxylates) to enhance hydrophilicity .
Advanced Research Questions
Q. What biological activities have been reported for structurally related thiadiazole-carboxamides, and how can these guide target validation?
- Findings : Analogous compounds exhibit:
- Antimicrobial activity : Thiadiazoles inhibit bacterial enoyl-ACP reductase .
- Anticancer potential : Derivatives induce apoptosis via kinase inhibition (e.g., CXCR3 signaling modulation) .
- Methodology :
- Perform enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).
- Use CRISPR/Cas9 to validate targets in gene-knockout cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Variation of substituents : Modify the ethoxyphenyl group (e.g., halogenation, alkylation) to assess effects on potency .
- Core scaffold tweaks : Replace thiadiazole with triazole or oxadiazole to compare binding affinity .
Q. What are the toxicity risks of N-(4-ethoxyphenyl) derivatives, and how can they be mitigated in preclinical studies?
- Evidence : Bucetin, a structurally related compound, caused renal toxicity due to 4-ethoxyaniline metabolites .
- Mitigation strategies :
- Conduct metabolite profiling (LC-MS/MS) to identify toxic intermediates.
- Introduce electron-withdrawing groups (e.g., CF₃) to block metabolic dealkylation .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Tools : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
- Case study : The trifluoromethyl group in analogs improves metabolic stability by reducing CYP2D6 affinity .
Q. What in vivo models are suitable for evaluating efficacy and safety?
- Models :
- Anticancer : Xenograft mice with human tumor lines (e.g., HCT-116 for colorectal cancer) .
- Toxicity : Rat models for nephrotoxicity screening (urinary biomarkers: KIM-1, NGAL) .
Key Data Contradictions and Resolutions
- Solubility vs. Bioavailability : While organic solvents improve solubility, they may reduce in vivo bioavailability. Resolution: Use nanoformulations (e.g., liposomes) .
- Enzyme Inhibition Specificity : Some thiadiazoles non-selectively inhibit kinases. Resolution: Employ isoform-specific assays (e.g., kinase profiling panels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
